molecular formula C14H19N3O2 B174673 1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1027-69-6

1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B174673
M. Wt: 261.32 g/mol
InChI Key: CUKHXMAEHLCQIL-UHFFFAOYSA-N
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Patent
US07189850B2

Procedure details

This compound was prepared from 1-benzyl-4-piperidone and 4-methoxy-phenyl amine in analogy of the procedure described for the synthesis of 1-(4-fluoro-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one. 1-(4-Methoxy-phenyl)-1,3,8-triaza-spiro[4.5]decan-4-one was obtained as colorless solid: MS (ISP): 262.1 MH+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N1CCC(=O)CC1)C1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=1.FC1C=CC(N2[C:35]3([CH2:40][CH2:39][NH:38][CH2:37][CH2:36]3)[C:34](=[O:41])[NH:33][CH2:32]2)=CC=1>>[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]2[C:35]3([CH2:40][CH2:39][NH:38][CH2:37][CH2:36]3)[C:34](=[O:41])[NH:33][CH2:32]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CNC(C12CCNCC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CNC(C12CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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